molecular formula C17H33NO2 B13445767 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine

8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine

Cat. No.: B13445767
M. Wt: 283.4 g/mol
InChI Key: KVJYFTPOTPBQOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the spiroketal ring structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the inhibition of sterol biosynthesis in fungal cell membranes. This disruption of membrane function leads to the death of the fungal cells . The compound targets specific enzymes involved in the biosynthesis pathway, thereby preventing the formation of essential sterols required for cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure, which provides it with specific steric and electronic properties that enhance its antifungal activity. Its ability to inhibit sterol biosynthesis makes it particularly effective against a broad spectrum of fungal pathogens .

Properties

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylethanamine

InChI

InChI=1S/C17H33NO2/c1-6-18(7-2)12-15-13-19-17(20-15)10-8-14(9-11-17)16(3,4)5/h14-15H,6-13H2,1-5H3

InChI Key

KVJYFTPOTPBQOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C

Origin of Product

United States

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